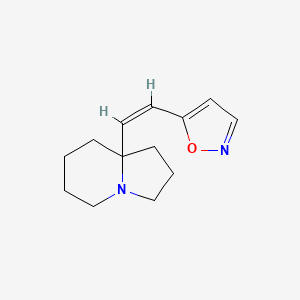
Glycyl-L-prolylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolylglycyl-L-leucine is a peptide compound composed of glycine, proline, and leucine amino acids It is a dipeptide that can serve as a substrate for various enzymatic reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids, glycine and leucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Oxidation: The proline residue can be oxidized to form hydroxyproline under specific conditions.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Substitution: Coupling reagents such as HBTU or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Hydrolysis: Glycine, proline, and leucine.
Oxidation: Hydroxyproline-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Glycyl-L-prolylglycyl-L-leucine has several scientific research applications, including:
Biochemistry: Used as a substrate for studying enzyme kinetics and specificity.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.
Chemistry: Utilized in the synthesis of peptide-based materials and as a model compound for studying peptide chemistry.
Industry: Employed in the development of peptide-based drugs and diagnostic tools.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-leucine: A dipeptide composed of glycine and leucine.
Glycyl-L-prolyl-L-glutamate: A tripeptide composed of glycine, proline, and glutamate.
Glycyl-L-prolyl-L-arginine: A tripeptide composed of glycine, proline, and arginine.
Uniqueness
Glycyl-L-prolylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of glycine, proline, and leucine residues allows for specific interactions with enzymes and receptors, making it a valuable compound for research and development.
Propriétés
| 742068-42-4 | |
Formule moléculaire |
C15H26N4O5 |
Poids moléculaire |
342.39 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-9(2)6-10(15(23)24)18-12(20)8-17-14(22)11-4-3-5-19(11)13(21)7-16/h9-11H,3-8,16H2,1-2H3,(H,17,22)(H,18,20)(H,23,24)/t10-,11-/m0/s1 |
Clé InChI |
MMWVGVTVAGFJRT-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



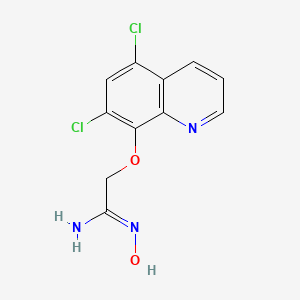
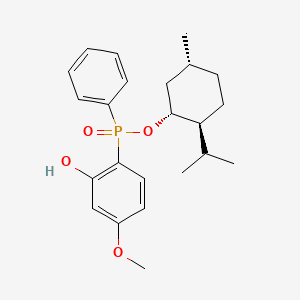


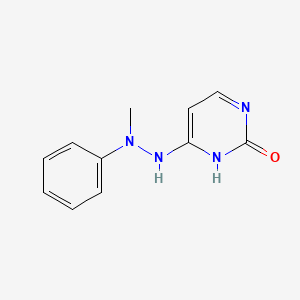
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
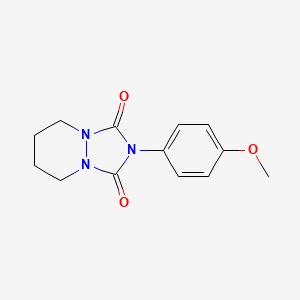
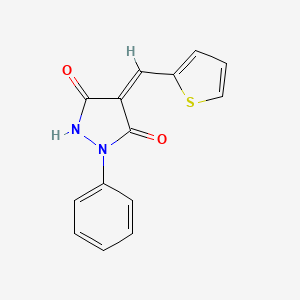
methanone](/img/structure/B12904710.png)
